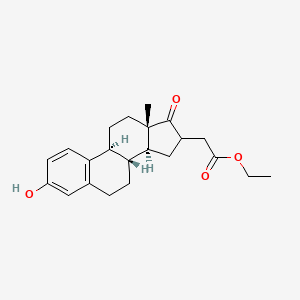

Ethyl estrone-16-methylcarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

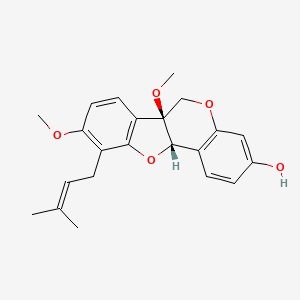

L'estrone-16-méthylcarboxylate d'éthyle est un dérivé synthétique de l'estrone, un œstrogène naturel. Ce composé se caractérise par l'ajout d'un groupe ester éthylique en position 16 de la molécule d'estrone. Il s'agit d'un médicament de petite taille moléculaire principalement utilisé comme agent de découverte en recherche scientifique .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse de l'estrone-16-méthylcarboxylate d'éthyle implique généralement l'estérification de l'estrone avec du chloroformiate d'éthyle en présence d'une base telle que la pyridine. La réaction est réalisée dans des conditions anhydres pour empêcher l'hydrolyse du produit ester .

Méthodes de Production Industrielle : En milieu industriel, la production de l'estrone-16-méthylcarboxylate d'éthyle peut impliquer l'utilisation de systèmes automatisés pour le contrôle précis des conditions de réaction. Le processus comprend la purification du produit final à l'aide de techniques telles que la recristallisation ou la chromatographie afin de garantir une pureté élevée .

Analyse Des Réactions Chimiques

Types de Réactions : L'estrone-16-méthylcarboxylate d'éthyle peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle en position 3 peut être oxydé pour former une cétone.

Réduction : Le groupe carbonyle en position 17 peut être réduit pour former un groupe hydroxyle.

Substitution : Le groupe ester éthylique peut être hydrolysé pour former l'acide carboxylique correspondant.

Réactifs et Conditions Courants :

Oxydation : Réactifs tels que le trioxyde de chrome (CrO3) ou le permanganate de potassium (KMnO4) en milieu acide.

Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).

Substitution : Hydrolyse acide ou basique à l'aide d'acide chlorhydrique (HCl) ou d'hydroxyde de sodium (NaOH).

Principaux Produits :

Oxydation : Formation de dérivés de la 3-céto-estrone.

Réduction : Formation de dérivés de la 17-hydroxy-estrone.

Substitution : Formation d'acide estrone-16-carboxylique.

Applications De Recherche Scientifique

L'estrone-16-méthylcarboxylate d'éthyle a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la réactivité et la stabilité des dérivés estérifiés des stéroïdes.

Biologie : Investigé pour ses effets potentiels sur les récepteurs aux œstrogènes et les voies associées.

Médecine : Exploré comme agent thérapeutique potentiel pour les troubles hormonaux.

Industrie : Utilisé dans la synthèse d'autres composés stéroïdiens et comme étalon de référence en chimie analytique

5. Mécanisme d'Action

L'estrone-16-méthylcarboxylate d'éthyle exerce ses effets en interagissant avec les récepteurs aux œstrogènes dans les tissus cibles. Lors de la liaison au récepteur, le complexe hormone-récepteur se transloque vers le noyau, où il se lie aux éléments de réponse aux œstrogènes (EREs) sur l'ADN. Cette liaison régule la transcription de gènes spécifiques impliqués dans la croissance cellulaire, la différenciation et les fonctions reproductrices .

Composés Similaires :

Estrone : Le composé parent, un œstrogène naturel.

Estradiol : Un œstrogène plus puissant avec un groupe hydroxyle en position 17.

Ethinylestradiol : Un œstrogène synthétique avec un groupe éthynyle en position 17.

Unicité : L'estrone-16-méthylcarboxylate d'éthyle est unique en raison de la présence du groupe ester éthylique en position 16, qui peut influencer ses propriétés pharmacocinétiques et son affinité de liaison au récepteur. Cette modification peut potentiellement améliorer sa stabilité et sa biodisponibilité par rapport à d'autres œstrogènes .

Mécanisme D'action

Ethyl estrone-16-methylcarboxylate exerts its effects by interacting with estrogen receptors in target tissues. Upon binding to the receptor, the hormone-receptor complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA. This binding regulates the transcription of specific genes involved in cell growth, differentiation, and reproductive functions .

Comparaison Avec Des Composés Similaires

Estrone: The parent compound, naturally occurring estrogen.

Estradiol: A more potent estrogen with a hydroxyl group at the 17th position.

Ethinylestradiol: A synthetic estrogen with an ethynyl group at the 17th position.

Uniqueness: Ethyl estrone-16-methylcarboxylate is unique due to the presence of the ethyl ester group at the 16th position, which can influence its pharmacokinetic properties and receptor binding affinity. This modification can potentially enhance its stability and bioavailability compared to other estrogens .

Propriétés

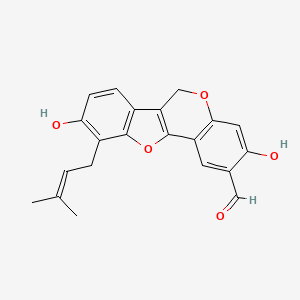

Formule moléculaire |

C22H28O4 |

|---|---|

Poids moléculaire |

356.5 g/mol |

Nom IUPAC |

ethyl 2-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl]acetate |

InChI |

InChI=1S/C22H28O4/c1-3-26-20(24)12-14-11-19-18-6-4-13-10-15(23)5-7-16(13)17(18)8-9-22(19,2)21(14)25/h5,7,10,14,17-19,23H,3-4,6,8-9,11-12H2,1-2H3/t14?,17-,18-,19+,22+/m1/s1 |

Clé InChI |

SRWMNPAYNHYCEU-LRHWGCDKSA-N |

SMILES isomérique |

CCOC(=O)CC1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2(C1=O)C)C=CC(=C4)O |

SMILES canonique |

CCOC(=O)CC1CC2C3CCC4=C(C3CCC2(C1=O)C)C=CC(=C4)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![E[c(RGDyK)]2-PTX conjugate](/img/structure/B10848418.png)

![2-methylsulfanyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B10848428.png)

![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12E)-octadeca-9,12-dienoate](/img/structure/B10848437.png)

![[(3aR,4S,6Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B10848443.png)

![(8R,9S,13S,14S,17R)-3-(2-methoxyethoxy)-5',5',13-trimethyl-6'-oxospiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxane]-2-carbonitrile](/img/structure/B10848467.png)

![ethyl (2Z)-2-cyano-3-[(3-phenylphenyl)amino]prop-2-enoate](/img/structure/B10848497.png)